What is Disopyramide-d5 and its chemical properties
What is Disopyramide-d5 and its chemical properties
An In-depth Technical Guide to Disopyramide-d5
For Researchers, Scientists, and Drug Development Professionals
Disopyramide-d5 is the deuterated analog of Disopyramide, a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][] This stable isotope-labeled version serves as an invaluable tool in bioanalytical studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its properties ensure high precision and accuracy in therapeutic drug monitoring and pharmacokinetic research.
Chemical Properties and Data
The fundamental chemical and physical properties of Disopyramide-d5 are summarized below, providing a clear reference for laboratory use.
| Property | Value |
| IUPAC Name | 4-[bis(propan-2-yl)amino]-2-phenyl-2-(pyridin-2-yl)butanamide |
| CAS Number | 1309283-08-6 |
| Molecular Formula | C₂₁H₂₉N₃O |
| Molecular Weight | 339.4745 g/mol |
| Appearance | White to Off-White Solid |
| Storage Conditions | Refrigerator (2-8°C), Long-term storage |
Data sourced from multiple chemical suppliers and databases.
Synthesis Pathway Overview
The synthesis of Disopyramide-d5 mirrors the established pathway for unlabeled Disopyramide, with the critical modification of using a deuterated precursor. The most common route involves the alkylation of a deuterated phenylacetonitrile with 2-bromopyridine, followed by a second alkylation and subsequent hydrolysis of the nitrile group to an amide.
The generalized synthesis proceeds as follows:
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Step 1: Phenylacetonitrile-d5 (the deuterated starting material) is reacted with 2-bromopyridine in the presence of a strong base like sodium amide.
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Step 2: The resulting intermediate is then alkylated with 2-(diisopropylamino)ethyl chloride, again using a strong base.
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Step 3: The nitrile group of the second intermediate undergoes partial hydrolysis, typically using sulfuric acid, to form the final butanamide product, Disopyramide-d5.
Caption: Generalized synthesis workflow for Disopyramide-d5.
Role in Quantitative Bioanalysis
Disopyramide-d5 is considered the gold standard for an internal standard in the quantitative analysis of its parent drug from biological matrices.[1] Its utility is based on the principles of isotope dilution mass spectrometry.
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Co-elution: As a stable isotope-labeled analog, Disopyramide-d5 has nearly identical chemical and physical properties to unlabeled Disopyramide, causing them to co-elute during chromatographic separation.[1]
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Matrix Effect Compensation: Both the analyte (Disopyramide) and the internal standard (Disopyramide-d5) are subjected to the same environmental conditions throughout sample preparation and analysis. This includes any signal suppression or enhancement from the biological matrix (e.g., serum, plasma).[1]
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Accurate Quantification: By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these variations are normalized. This allows for highly accurate and precise quantification of the drug concentration, which is critical for pharmacokinetic studies and therapeutic drug monitoring.[1]
Caption: Logic of using Disopyramide-d5 as an internal standard.
Experimental Protocols
Representative Protocol: Extraction from Human Serum
This protocol outlines a common liquid-liquid extraction (LLE) procedure for isolating Disopyramide and its internal standard from serum prior to analysis.
Methodology:
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Sample Preparation: To a 100-500 µL aliquot of human serum in a centrifuge tube, add a known concentration of Disopyramide-d5 solution (internal standard).
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Alkalinization: Add 1 M Sodium Hydroxide or Sodium Carbonate to raise the pH, ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.[3][4]
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Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., chloroform, dichloromethane).[3][5] Vortex the mixture vigorously for 1-2 minutes to facilitate the transfer of analytes into the organic phase.
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Phase Separation: Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.
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Collection: Carefully transfer the organic layer (bottom layer for chloroform/dichloromethane) to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC-MS/MS analysis. The sample is now ready for injection.
Representative Protocol: LC-MS/MS Analysis
This protocol describes a typical setup for the quantitative analysis of Disopyramide using a deuterated internal standard.
Methodology:
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Chromatographic System: Ultra-High Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.[6][7]
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Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[6]
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Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]
-
Flow Rate: A typical flow rate for a UPLC system is between 0.2-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
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Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used, as the tertiary amine groups in Disopyramide are readily protonated.[1]
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MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Disopyramide and Disopyramide-d5 to ensure selectivity and sensitivity.
Caption: A typical bioanalytical workflow for Disopyramide quantification.
References
- 1. Disopyramide-d5 | 1309283-08-6 | Benchchem [benchchem.com]
- 3. Simplified, rapid and inexpensive extraction procedure for a high-performance liquid chromatographic method for determination of disopyramide and its main metabolite mono-N-dealkylated disopyramide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of disopyramide phosphate in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative high-performance liquid-chromatographic method for determining disopyramide (Norpace) in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid sample preparation and high performance liquid chromatographic determination of total and unbound serum disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. m.youtube.com [m.youtube.com]
